molecular formula C31H30N6O2 B13909439 (R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone

(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone

Cat. No.: B13909439
M. Wt: 518.6 g/mol
InChI Key: HWLPUOSBEAGBSQ-XMMPIXPASA-N
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Description

®-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a benzimidazole moiety, and a pyrimidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone typically involves multiple steps, including the formation of the benzimidazole and pyrimidine rings, followed by the introduction of the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, 2-naphthylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

®-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Properties

Molecular Formula

C31H30N6O2

Molecular Weight

518.6 g/mol

IUPAC Name

cyclopropyl-[(3R)-3-[[4-(6-methoxy-2-naphthalen-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]piperidin-1-yl]methanone

InChI

InChI=1S/C31H30N6O2/c1-39-25-12-13-26-27(18-25)37(29(34-26)23-11-8-20-5-2-3-6-22(20)17-23)28-14-15-32-31(35-28)33-24-7-4-16-36(19-24)30(38)21-9-10-21/h2-3,5-6,8,11-15,17-18,21,24H,4,7,9-10,16,19H2,1H3,(H,32,33,35)/t24-/m1/s1

InChI Key

HWLPUOSBEAGBSQ-XMMPIXPASA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)N[C@@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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